3-ethyl-1-propylquinazoline-2,4(1H,3H)-dione
Übersicht
Beschreibung
3-ethyl-1-propylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
The exact mass of the compound 3-ethyl-1-propyl-2,4(1H,3H)-quinazolinedione is 232.121177757 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Medicinal Chemistry
Quinazolinedione derivatives have been explored for their potential in inhibiting various metabolic enzymes. A study on novel benzylidenaminoquinazolin-4(3H)-one derivatives, closely related to 3-ethyl-1-propyl-2,4(1H,3H)-quinazolinedione, demonstrated significant inhibition of enzymes like α-glucosidase, acetylcholinesterase, and human carbonic anhydrases I and II. These findings suggest potential applications in treating diseases related to these enzymes (Tokalı et al., 2021).
Anticonvulsant Activity
Research dating back to 1984 investigated various 3-amino-2,4(1H,3H)-quinazolinediones for their anticonvulsant properties. Among the screened compounds, some showed effectiveness in reducing seizure activity in mice, indicating the potential of 3-ethyl-1-propyl-2,4(1H,3H)-quinazolinedione derivatives in epilepsy treatment (Kornet et al., 1984).
Microbial and Antitumor Activities
A study focusing on 1H-quinazolin-4-one derivatives from Streptomyces isolates revealed the isolation of new natural products with potential pharmaceutical applications. These derivatives, including variations of quinazolinediones, were tested for activities against various microbes and cancer cells, highlighting their possible use in developing new antimicrobial and anticancer therapies (Maskey et al., 2004).
Smooth Muscle Contraction Inhibition
The synthesis of 3-substituted 2,4(1H,3H)-quinazolinediones has been studied for their potential to inhibit smooth muscle contraction. This research indicates possible applications in treating conditions related to abnormal smooth muscle activities, such as asthma or gastrointestinal disorders (Akgün et al., 1988).
Antihypertensive and Vasodilator Effects
1,3-Disubstituted 2,4(1H,3H)-quinazolinediones have shown potential as peripheral vasodilators and antihypertensive agents without significant alpha-adrenergic receptor blockade. This suggests their use in managing hypertension and related cardiovascular conditions (Havera & Vidrio, 1979).
Eigenschaften
IUPAC Name |
3-ethyl-1-propylquinazoline-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-9-15-11-8-6-5-7-10(11)12(16)14(4-2)13(15)17/h5-8H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMRKPMKLPRXSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=O)N(C1=O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.